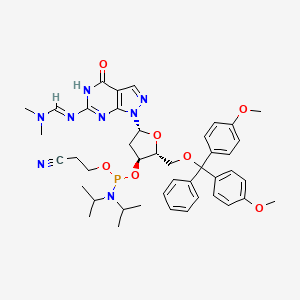

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

説明

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite (CAS 500891-26-9) is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. Its structure incorporates three critical modifications:

- 8-Aza substitution: Replaces the C8 carbon of guanine with nitrogen, altering electronic properties and base-stacking interactions .

- 7-Deaza substitution: Removes the N7 nitrogen, reducing Hoogsteen base-pairing and improving resistance to depurination during synthesis .

- Protective groups: The N2-dimethylaminomethylidene (DMF) group stabilizes the exocyclic amine, while the 5'-O-dimethoxytrityl (DMT) and 3'-β-cyanoethyl (CE) phosphoramidite groups enable controlled coupling and deprotection .

This compound is supplied by Glentham Life Sciences (Code GN3818) and is utilized in synthesizing oligonucleotides with enhanced duplex stability and reduced synthetic errors .

特性

分子式 |

C43H53N8O7P |

|---|---|

分子量 |

824.9 g/mol |

IUPAC名 |

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1 |

InChIキー |

UZEKMTZJNCKRCK-TVYJUGGPSA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C |

製品の起源 |

United States |

準備方法

Starting Material Preparation

- Nucleoside Base Synthesis: The 8-aza-7-deaza modification is introduced on the guanine base, often via ring transformation or synthetic modification of the purine scaffold to yield the pyrazolo[3,4-d]pyrimidine core.

- Deoxyribose Attachment: The modified base is coupled to 2'-deoxyribose to form the nucleoside.

N2-Dimethylformamidine Protection

- The exocyclic amino group at the N2 position is protected by reaction with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions.

- This step forms the N2-dimethylformamidine protecting group, which is stable during subsequent synthetic steps but can be removed under acidic conditions during oligonucleotide deprotection.

5'-O-Dimethoxytrityl Protection

- The 5'-hydroxyl group of the nucleoside is selectively protected by reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine or an equivalent base.

- This step ensures selective activation of the 3'-hydroxyl for phosphitylation.

3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite Formation

- The 3'-hydroxyl group is converted to the phosphoramidite by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- The product is purified by silica gel chromatography or reverse-phase HPLC to achieve high purity (>98%).

The final phosphoramidite product is characterized and quality-controlled by:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Matches reference standard | HPLC and ¹H-NMR spectroscopy |

| Phosphorus Environment | ≥ 98% purity | ³¹P Nuclear Magnetic Resonance (NMR) |

| Coupling Efficiency | ≥ 99% | Automated oligonucleotide synthesis test |

| Physical Form | White to off-white powder | Visual inspection |

| Moisture Content | ≤ 2% (loss on drying) | Karl Fischer titration or loss on drying |

These parameters ensure the phosphoramidite is suitable for high-fidelity oligonucleotide synthesis.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Base modification | Synthetic modification to form 8-aza-7-deaza base | Introduction of modified base scaffold |

| 2. N2 protection | Dimethylformamide dimethyl acetal (DMF-DMA) | Protect exocyclic amino group |

| 3. 5'-OH protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl), pyridine | Protect 5'-hydroxyl group |

| 4. 3'-OH phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Form reactive phosphoramidite |

| 5. Purification and analysis | Silica gel chromatography, HPLC, NMR | Obtain high purity, confirm identity |

- Glen Research and Vulcan Chemicals emphasize the importance of rigorous quality control, including HPLC purity ≥98%, ³¹P NMR confirmation, and coupling efficiency tests to ensure the phosphoramidite's performance in automated DNA synthesis.

- Carl Roth provides detailed product specifications and storage recommendations, highlighting the stability of the phosphoramidite at -20 °C and its physical properties such as powder form and white to off-white color.

- Glentham notes the availability of this compound in various quantities and underscores the trusted nature of suppliers in providing consistent quality for research purposes.

The preparation of 8-Aza-7-deaza-2'-deoxy-N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-guanosine 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a multi-step process involving strategic protection of functional groups and phosphitylation to yield a high-purity reagent essential for advanced oligonucleotide synthesis. The process demands careful control of reaction conditions and thorough analytical validation to ensure the compound's suitability for research and therapeutic oligonucleotide production.

化学反応の分析

Deprotection Reactions

Post-coupling, sequential deprotection steps are required to remove protective groups:

Dimethoxytrityl (DMT) Group Removal

-

Reagent : 2–4% trichloroacetic acid (TCA) in dichloromethane.

-

Mechanism : Acidic cleavage of the trityl ether releases the 5'-hydroxyl group for subsequent coupling. The DMT+ cation is monitored spectrophotometrically (498 nm) to quantify synthesis yield .

Cyanoethyl (CE) and DMF Group Deprotection

-

Reagents : Concentrated ammonium hydroxide (NH4OH) or methylamine at elevated temperatures (55–65°C).

-

Sensitivity : Standard NH4OH deprotection can cause rearrangement of the N2-DMF-protected guanine base. UltraMild deprotection reagents (e.g., AMA or EtOH/NEt3) are recommended to preserve base integrity .

Key Reaction Pathway :

Hydrolysis of the Phosphoramidite

-

Risk : Exposure to moisture leads to hydrolysis of the P(III) center, forming inactive phosphoric acid derivatives.

Base Rearrangement

-

Under strong alkaline conditions, the N2-DMF group may undergo hydrolysis or isomerization, leading to undesired byproducts (e.g., m6dA) .

Table 2: Stability Under Deprotection Conditions

| Condition | Outcome | Recommendation |

|---|---|---|

| NH4OH (55°C, 12h) | Partial base rearrangement | Use UltraMild reagents |

| AMA (RT, 4h) | No degradation | Preferred method |

Oxidation and Sulfurization

-

Oxidation : After coupling, the phosphite triester is oxidized to a phosphate triester using iodine/water/pyridine, forming the natural phosphodiester backbone .

-

Alternative : Sulfurization with tetraethylthiuram disulfide (TETD) produces phosphorothioate linkages for nuclease resistance .

Structural Influence on Reactivity

The compound’s unique features enhance its synthetic utility:

-

8-Aza-7-deaza Modification : Reduces Hoogsteen base-pairing interactions, improving sequence fidelity .

-

DMF Protection : Prevents side reactions at the exocyclic amine during synthesis .

Chemical Formula :

This compound’s optimized reactivity profile makes it indispensable for synthesizing high-fidelity oligonucleotides with modified bases, particularly in applications requiring enhanced duplex stability or resistance to enzymatic degradation .

科学的研究の応用

Structure and Properties

The molecular formula of 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is . It features modifications that enhance its stability and reactivity compared to standard nucleosides. The presence of the aza and deaza groups allows for improved base pairing properties, which are critical in various biochemical applications.

Scientific Research Applications

1. Oligonucleotide Synthesis

- Description : This phosphoramidite serves as a building block for synthesizing modified oligonucleotides, which are essential in research and therapeutic applications.

- Case Study : In a study conducted by researchers at McGill University, oligonucleotides synthesized using this phosphoramidite demonstrated enhanced binding affinity to target RNA sequences compared to those synthesized with traditional guanosine derivatives .

2. Antisense Oligonucleotide Development

- Description : The compound is utilized in developing antisense oligonucleotides, which can inhibit gene expression by binding to complementary mRNA.

- Case Study : A study published in Nucleic Acids Research showed that antisense oligonucleotides containing 8-Aza-7-deaza modifications exhibited increased resistance to nuclease degradation and improved hybridization properties .

3. DNA Sequencing

- Description : Due to its unique properties, this phosphoramidite can be incorporated into sequencing reactions, particularly for GC-rich regions where traditional nucleotides may fail.

- Case Study : Research indicated that incorporating this modified guanosine improved sequencing yields significantly when analyzing complex genomic regions .

Comparative Data Table

作用機序

The mechanism of action of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified nucleoside analog alters the base-pairing properties and stability of the resulting oligonucleotides. This can affect the binding affinity and specificity of the oligonucleotides to their target sequences, making them useful for various applications in research and therapeutics .

類似化合物との比較

7-Deaza-2'-deoxyguanosine 3'-CE Phosphoramidite

- Key differences : Lacks the 8-aza substitution and DMF protection.

- Impact : The absence of 8-aza reduces base-stacking interactions, while the unprotected N2 amine increases susceptibility to side reactions during synthesis .

- Applications : Used to study G-quadruplex structures, where Hoogsteen interactions are minimized .

N2-DMF-2'-deoxyguanosine 3'-CE Phosphoramidite (CAS 330628-04-1)

- Key differences : Retains the natural guanine base but includes the N2-DMF group.

- Impact : The DMF group improves coupling efficiency by stabilizing the amidite, but the intact N7 nitrogen permits Hoogsteen pairing, which may lead to undesired secondary structures .

| Compound | Molecular Weight | Modifications | Supplier | Key Applications |

|---|---|---|---|---|

| 8-Aza-7-deaza-N2-DMF-dG 3'-CE | 824.9 g/mol | 8-aza, 7-deaza, N2-DMF, 5'-DMT | Glentham | High-fidelity DNA synthesis |

| 7-Deaza-dG 3'-CE | 785.8 g/mol | 7-deaza | Chem Genes | G-quadruplex studies |

| N2-DMF-dG 3'-CE | 824.9 g/mol | N2-DMF | Custom suppliers | Standard oligonucleotide synthesis |

Adenine Analogs with Similar Modifications

7-Deaza-8-aza-2'-deoxyadenosine 3'-CE Phosphoramidite

- Key differences : Adenine analog with 7-deaza and 8-aza substitutions.

- Impact : The pyrazolo[3,4-d]pyrimidine ring system increases duplex stability, raising melting temperature (Tm) by ~2–3°C compared to unmodified A-T pairs .

- Applications : Used in probes requiring enhanced hybridization stability .

Sugar-Modified Phosphoramidites

2'-Fluoro-N2-isobutyryl-dG 3'-CE Phosphoramidite (CAS 144089-97-4)

2'-O-Methyl-N6-benzoyl-dA 3'-CE Phosphoramidite (CAS 110782-31-5)

- Key differences : 2'-O-methyl sugar and N6-benzoyl protection.

- Impact : The methyl group stabilizes the oligonucleotide in RNA duplexes but reduces DNA polymerase compatibility .

生物活性

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is a modified nucleoside that has gained attention in biochemical research due to its unique structural properties and biological activity. This compound, with the CAS number 500891-26-9, has a molecular formula of C43H53N8O7P and a molecular weight of 824.90 g/mol . It is primarily used as a building block in the synthesis of oligonucleotides and has potential applications in therapeutic contexts, particularly in cancer treatment and gene silencing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of modified nucleosides, including 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine. For instance, compounds related to this phosphoramidite have demonstrated significant cytotoxicity against various cancer cell lines, including:

- K562 (leukemia)

- HCT116 (colon carcinoma)

- A549 (lung cancer)

- HT-29 (colon cancer)

- MCF-7 (breast cancer)

- A375 (melanoma)

These studies indicate that the presence of certain structural motifs, such as triazole moieties, can enhance both cytotoxicity and selectivity towards cancer cells .

The mechanism by which 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine exerts its effects involves several pathways:

- Inhibition of DNA Synthesis : The compound can be incorporated into DNA strands, leading to chain termination during replication.

- Gene Silencing : Modified oligonucleotides containing this phosphoramidite have shown efficacy in silencing target genes, which is crucial for therapeutic interventions in cancer and viral infections .

- Antiviral Activity : Some derivatives have exhibited antiviral properties against RNA viruses, suggesting a broader application for this compound beyond oncology .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of oligonucleotides synthesized with 8-Aza-7-deaza modifications against various cancer cell lines. The results showed that these modified oligonucleotides had a significantly higher rate of apoptosis in K562 cells compared to unmodified controls.

| Cell Line | IC50 (µM) | Modification Type |

|---|---|---|

| K562 | 0.9 | 8-Aza-7-deaza |

| HCT116 | 1.3 | 8-Aza-7-deaza |

| MCF-7 | 1.0 | Triazole-modified variant |

Case Study 2: Gene Silencing

In another study, siRNA constructs incorporating the phosphoramidite were tested for their ability to silence the enhanced yellow-fluorescent protein (EYFP). The results indicated that modifications significantly improved silencing efficiency while reducing off-target effects.

| Oligonucleotide Type | Silencing Efficiency (%) | Off-target Effects |

|---|---|---|

| Unmodified | 45 | High |

| Modified | 75 | Low |

Q & A

Q. Table 1: Tm Comparison for Modified vs. Natural Duplexes

| Sequence (5'→3') | Orientation | Tm (°C) | ΔTm vs. Natural G |

|---|---|---|---|

| d(8-aza-7-deaza-G-C) | ps | 68.2 | +4.5 |

| d(8-aza-7-deaza-G-m5iC) | aps | 72.1 | +3.8 |

Basic Question: What purification and characterization methods are recommended for oligonucleotides containing this modified nucleoside?

Answer:

- Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile (5–25%) in 0.1 M triethylammonium acetate (TEAA). The DMT-on method aids in separating full-length products .

- Characterization :

Advanced Question: How does this phosphoramidite perform in the assembly of non-canonical DNA structures (e.g., G-quadruplexes or pentaplexes)?

Answer:

The 8-aza-7-deaza modification disrupts G-quadruplex formation due to the absence of the N7 atom, which is critical for Hoogsteen bonding. However, it promotes alternative assemblies:

- Pentaplex Formation : In the presence of Cs⁺, oligonucleotides with short runs of this nucleoside (e.g., d(T₄G₄T₂)) form pentaplexes, as shown by ion-exchange chromatography and ESI-MS .

- Cation Selectivity : Na⁺ or Rb⁺ stabilizes tetraplexes, while Cs⁺ induces pentaplexes, differing from natural G-rich sequences .

Basic Question: How should researchers handle contradictions in reported Tm values for duplexes containing this modification?

Answer:

Discrepancies often arise from buffer conditions or strand orientation.

- Methodological Consistency : Ensure identical salt concentrations (e.g., 100 mM NaCl vs. 1 M NaCl can shift Tm by 8–10°C).

- Orientation Clarification : Confirm whether duplexes are ps or aps, as stability differs significantly (e.g., aps orientation with 5-methylisocytidine shows higher Tm than ps with cytidine) .

Advanced Question: What is the impact of 7-halogen substitutions (e.g., Br or I) on the stability and structural dynamics of modified duplexes?

Answer:

7-Halogenation (e.g., 7-Br or 7-I) enhances duplex stability by:

- Hydrophobic Interactions : Halogens occupy the major/minor groove, improving base stacking.

- Tm Increase : 7-Br substitutions raise Tm by 3–6°C in ps duplexes, as observed in thermal denaturation studies .

- Structural Flexibility : Despite their bulk, halogen atoms do not disrupt duplex geometry due to favorable van der Waals interactions .

Basic Question: What are the key applications of this phosphoramidite in academic research?

Answer:

- DNA Sequencing : Reduces compression artifacts in GC-rich regions when incorporated into primers .

- Structural Probes : Used to study base-stacking interactions via fluorescence quenching assays .

- Antisense Oligonucleotides : Enhances nuclease resistance and target binding affinity .

Advanced Question: How does the sugar pucker conformation (C2'-endo vs. C3'-endo) of this nucleoside influence oligonucleotide flexibility?

Answer:

The 8-aza-7-deaza modification stabilizes the C2'-endo (South) sugar pucker, as shown by NMR and X-ray crystallography. This increases duplex flexibility and reduces helical twist, favoring aps orientation in hybrid structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。